molecular formula C15H18N2O2S B7743469 5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 450394-90-8

5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B7743469
CAS No.: 450394-90-8
M. Wt: 290.4 g/mol
InChI Key: CZLFBXKGXANENE-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with a benzothiophene derivative, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a subject of medical research.

    Industry: Its unique structure could be useful in developing new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene and pyrimidine derivatives, such as:

Uniqueness

What sets 5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

7-methyl-3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-8-4-5-11-12(6-8)20-14-13(11)15(19)17(7-16-14)9(2)10(3)18/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLFBXKGXANENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119815
Record name 5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450394-90-8
Record name 5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450394-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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